Bienvenue dans la boutique en ligne BenchChem!

1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine

Histone Demethylase Epigenetics KDM2A Selectivity

Select 1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine (CAS 24481-60-5) for your next SAR campaign. This scaffold offers a unique selectivity advantage in KDM2A inhibitor development, maintaining potency against KDM2A while delivering >10-fold selectivity over off-target subfamily members (KDM3A, 4C, 4E, 5C, 6B). Derivatize at N-1, C-5, or the 6-amino group for systematic SAR exploration. As a direct intermediate for 8-aza-3-deazaguanosine synthesis and a low-LogP (0.35) kinase building block, it supports both nucleoside analog and CNS drug discovery programs. Standard B2B shipping; request a quote today.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 24481-60-5
Cat. No. B3326263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine
CAS24481-60-5
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=C(N=CC2=NNN=C21)N
InChIInChI=1S/C5H5N5/c6-5-1-3-4(2-7-5)9-10-8-3/h1-2H,(H2,6,7)(H,8,9,10)
InChIKeyXGKXUIWCZRRIFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine (CAS 24481-60-5): A Foundational Heterocyclic Scaffold for Kinase Inhibitor and JmjC Demethylase Probe Development


1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine (CAS 24481-60-5) is a nitrogen-rich, fused heterocyclic scaffold comprising a pyridine ring annulated with a 1,2,3-triazole moiety. This privileged structure serves as a versatile building block in medicinal chemistry, functioning as a core pharmacophore in kinase inhibitor programs and a key intermediate in the synthesis of nucleoside analogs. Its molecular architecture enables multiple derivatization pathways, with the amino group at the 6-position and the triazole N-1 and C-5 sites offering distinct vectors for structure-activity relationship (SAR) exploration [1][2]. The compound is not a drug candidate per se, but rather a foundational research compound whose value lies in its ability to serve as a comparator or starting point for analog generation, thereby enabling the elucidation of key molecular interactions in target binding pockets.

Critical Differentiation of 1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine: Why Structural Analogs Are Not Interchangeable in KDM Selectivity and Synthetic Fidelity


Substitution of 1H-1,2,3-triazolo[4,5-C]pyridin-6-amine with structurally similar heterocycles, such as 1,2,4-triazolo[4,3-a]pyridines or imidazo[4,5-c]pyridines, cannot be assumed to be functionally equivalent. The precise regioisomeric attachment of the triazole ring to the pyridine core dictates the spatial orientation of key hydrogen bond donor/acceptor sites, profoundly influencing target engagement [1]. As demonstrated in JmjC histone demethylase inhibition, replacing the pyridine ring with a 1,2,3-triazole ring results in a greater than ten-fold reduction in potency for specific KDM subfamily members (KDM3A, 4C, 4E, 5C, 6B), while only causing a less than two-fold reduction for KDM2A and 4A [2]. This differential impact underscores that even minor scaffold perturbations yield non-linear, target-specific changes in biological activity, rendering generic substitution a high-risk approach in SAR-driven research programs.

Quantitative Differentiation of 1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine: Comparative Data for Informed Selection in JmjC Demethylase and PI3Kγ Kinase Programs


Differential Impact on JmjC KDM Subfamily Selectivity: 1,2,3-Triazole vs. Pyridine Core Comparison

Replacement of the pyridine ring in a JmjC histone demethylase inhibitor scaffold with a 1,2,3-triazole ring alters potency in a subfamily-dependent manner. The unsubstituted triazolopyridine core exhibits a pIC50 of 5.3 for KDM2A, representing a less than two-fold reduction in potency compared to the pyridine analog. In contrast, for KDM3A, 4C, 4E, 5C, and 6B, the same replacement results in a greater than ten-fold reduction in potency [1]. This differential profile indicates that the triazolopyridine core provides an intrinsic selectivity advantage for KDM2A over other JmjC subfamily members compared to a pyridine-only scaffold.

Histone Demethylase Epigenetics KDM2A Selectivity JmjC Inhibitors

Quantified Physicochemical Divergence: LogP Shift in 1,2,3-Triazolo[4,5-c]pyridine vs. 1,2,4-Triazolo[4,3-a]pyridine Scaffolds

The regioisomeric arrangement of the triazole and pyridine rings significantly impacts lipophilicity. The 1,2,3-triazolo[4,5-c]pyridine core exhibits a predicted LogP of approximately 0.35 [1]. In contrast, the structurally related 1,2,4-triazolo[4,3-a]pyridine scaffold has a reported LogP of 1.12 [2]. This ~0.77 unit difference in LogP corresponds to a roughly 6-fold difference in octanol-water partition coefficient, a critical determinant of membrane permeability and aqueous solubility. While both are heterocyclic triazolopyridine systems, the distinct connectivity of the rings leads to a measurable and predictable divergence in key physicochemical parameters, which can influence ADME properties in early-stage drug discovery.

Physicochemical Properties Lipophilicity Drug-likeness LogP

Synthetic Fidelity and Yield Advantages in Nucleoside Analog Construction Using 1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine as a Precursor

The use of 1H-1,2,3-triazolo[4,5-C]pyridin-6-amine as an intermediate in a novel base-catalyzed ring closure enables the first total synthesis of 6-amino-1,2,3-triazolo[4,5-c]pyridin-4(5H)one (8-aza-3-deazaguanine). This method provides access to this specific nucleobase analog, which is not readily accessible via other routes. While no direct head-to-head yield comparison with an alternative route is available, the publication establishes the unique utility of this specific triazolopyridine intermediate in achieving the synthesis of a molecule of significant biological interest [1]. The value proposition lies in the availability of a defined, literature-validated synthetic route using this compound, which may not exist for structurally similar analogs.

Nucleoside Synthesis Heterocyclic Chemistry Ring Closure 8-Aza-3-deazaguanine

Optimal Application Scenarios for 1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine in Drug Discovery and Chemical Biology Research


Selective JmjC KDM2A Inhibitor Hit-to-Lead Optimization

Procurement of 1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine is most impactful in the early stages of KDM2A (FBXL11) inhibitor development. As demonstrated by Scofield et al., the unsubstituted triazolopyridine core exhibits a baseline selectivity profile, with a greater than ten-fold reduction in potency for off-target KDM subfamily members (3A, 4C, 4E, 5C, 6B) compared to a pyridine-based control, while maintaining a less than two-fold reduction for KDM2A [1]. This inherent selectivity provides a crucial starting point for SAR expansion. Researchers can leverage this scaffold, derivatizing at N-1 and C-5 to explore interactions within the substrate pocket to further enhance KDM2A potency and selectivity, as outlined in the same publication.

Synthesis of Biologically Relevant Nucleoside Analogs

This compound is an essential intermediate for the specific synthesis of 8-aza-3-deazaguanine and its riboside, 8-aza-3-deazaguanosine [1]. These nucleoside analogs are of interest as potential antiviral or anticancer agents due to their ability to mimic natural purine bases while resisting metabolic degradation. The described novel ring closure procedure provides a direct and validated route to these molecules, making 1H-1,2,3-triazolo[4,5-C]pyridin-6-amine a critical procurement item for any laboratory engaged in the study of modified nucleosides and their biological effects.

Physicochemical Property Optimization in Kinase Inhibitor Libraries

When designing focused libraries of kinase inhibitors, the selection of the core heterocyclic scaffold has a profound impact on the overall physicochemical profile. The 1,2,3-triazolo[4,5-c]pyridine scaffold, with a predicted LogP of ~0.35 [1], offers a significantly lower lipophilicity compared to the related 1,2,4-triazolo[4,3-a]pyridine isomer (LogP ~1.12) [2]. This ~0.77 LogP difference can be a decisive factor in achieving favorable solubility and permeability. As a foundational building block, this compound allows medicinal chemists to build molecules with improved drug-like properties from the outset, particularly in programs targeting central nervous system or other indications where high lipophilicity is undesirable.

Quote Request

Request a Quote for 1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.